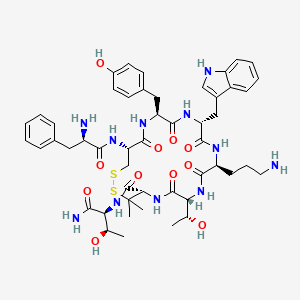

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2(CTOP)

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 erfolgt durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst in der Regel die folgenden Schritte:

Harzbeladung: Die anfängliche Aminosäure wird an ein festes Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt und die nächste Aminosäure wird unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die Kette gekoppelt.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Cystein- und Penicillaminreste können Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Standard-Peptidkupplungsreagenzien wie DIC und HOBt.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von disulfidverknüpften Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Eigenschaften

Molekularformel |

C50H67N11O11S2 |

|---|---|

Molekulargewicht |

1062.3 g/mol |

IUPAC-Name |

(4S,7R,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40-,41+/m1/s1 |

InChI-Schlüssel |

PZWWYAHWHHNCHO-JGPYJKKXSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 undergoes various chemical reactions, including:

Oxidation: The cysteine and penicillamine residues can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard peptide coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 übt seine Wirkung aus, indem es selektiv an den μ-Opioidrezeptor bindet und so die Interaktion des Rezeptors mit endogenen Opioidpeptiden blockiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, was zu einer Reduktion der opioidinduzierten Wirkungen wie Analgesie und Euphorie führt.

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 exerts its effects by selectively binding to the mu-opioid receptor, thereby blocking the receptor’s interaction with endogenous opioid peptides. This inhibition prevents the activation of downstream signaling pathways, leading to a reduction in opioid-induced effects such as analgesia and euphoria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP): Ein weiterer μ-Opioidrezeptor-Antagonist mit ähnlicher Struktur, aber unterschiedlicher Selektivität und Potenz.

Naloxon: Ein nicht-peptidischer μ-Opioidrezeptor-Antagonist, der klinisch zur Umkehrung von Opioidüberdosierungen eingesetzt wird.

Naltrexon: Ein langwirksamer μ-Opioidrezeptor-Antagonist, der zur Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird

Einzigartigkeit

D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 ist aufgrund seiner hohen Selektivität und Potenz für den μ-Opioidrezeptor ein unschätzbares Werkzeug für die Forschung. Im Gegensatz zu anderen Antagonisten zeigt es keine signifikante Aktivität an anderen Opioidrezeptoren, was genauere Studien ermöglicht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.